2-(Naphthalen-1-yloxy)ethanamine
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Overview
Description
“2-(Naphthalen-1-yloxy)ethanamine” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 g/mol . This compound is not intended for human or veterinary use and is usually available for research use.
Synthesis Analysis
An efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described . The reactions may proceed through several steps: bromination of 2-naphthols by in-situ-generated bromine from NaBr and K2S2O8 to afford 1-bromonaphthalen-2-ols, coupling of 1-bromonaphthalen-2-ols with anilines to afford the corresponding amines, and subsequent oxidation of the amines into the products by Ce(NH4)2(NO3)6 .
Molecular Structure Analysis
The InChI code for “2-(Naphthalen-1-yloxy)ethanamine” is 1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2 . The Canonical SMILES for this compound is C1=CC=C2C(=C1)C=CC=C2OCCN .
Physical And Chemical Properties Analysis
“2-(Naphthalen-1-yloxy)ethanamine” has a molecular weight of 187.24 g/mol . It has a topological polar surface area of 35.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 187.099714038 g/mol .
Scientific Research Applications
Cancer Research
2-(Naphthalen-1-yloxy)ethanamine has been used in the design and synthesis of derivatives that act as inhibitors for Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases . One of the most promising compounds, 7d (ZX08903), displayed promising antiproliferative activity against prostate cancer cell lines . It also suppressed colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, 7d can concentration-dependently induce cell apoptosis in prostate cancer cells .
Drug Development
The compound has been used in the development of new drugs. For example, it has been used in the synthesis of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives . These derivatives have shown potential in improving cellular potency .
Biological Evaluation
2-(Naphthalen-1-yloxy)ethanamine and its derivatives have been used in biological evaluations. For instance, they have been evaluated for their antiproliferative activity against prostate cancer cell lines .
Medicinal Chemistry
This compound has been used in medicinal chemistry for the synthesis of new compounds with potential therapeutic applications .
Solid-State Synthesis
2-(Naphthalen-1-yloxy)ethanamine has been used in solid-state synthesis . This method of synthesis is advantageous as it often requires fewer solvents and can lead to products with unique properties .
Pharmaceutical Research
The compound has been used in pharmaceutical research for the development of new drugs and therapies .
Mechanism of Action
- 2-(Naphthalen-1-yloxy)ethanamine interacts with a specific target called Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases .
- The inhibition of TRPM4 by NPOE may lead to altered cellular responses, including reduced proliferation and changes in protein expression .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
2-naphthalen-1-yloxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBZLKKWMHCRNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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